molecular formula C8H4F3NOS B1301037 4-(Trifluoromethylthio)phenyl isocyanate CAS No. 24032-84-6

4-(Trifluoromethylthio)phenyl isocyanate

Cat. No. B1301037
CAS RN: 24032-84-6
M. Wt: 219.19 g/mol
InChI Key: NYQSIHZNEJCZKX-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)phenyl isocyanate is a chemical compound that is part of the broader class of isocyanates, which are known for their reactivity and utility in various chemical syntheses. Isocyanates typically react with alcohols to form urethanes and with amines to form ureas, making them valuable in the production of polymers, foams, and other materials. The trifluoromethylthio group attached to the phenyl ring is likely to impart unique electronic and steric properties to the molecule, influencing its reactivity and the nature of the products formed in its reactions.

Synthesis Analysis

The synthesis of related compounds often involves the use of transition metal catalysts to facilitate the formation of complex structures. For instance, complexes of (η(6)-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles have been synthesized using a 'Click' reaction, followed by coordination with ruthenium chloride and ammonium hexafluorophosphate . Although this does not directly describe the synthesis of 4-(trifluoromethylthio)phenyl isocyanate, it provides insight into the types of reactions and catalysts that might be employed in the synthesis of related sulfur-containing aromatic compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(trifluoromethylthio)phenyl isocyanate can be determined using X-ray crystallography. For example, the structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole was elucidated using this technique, revealing bond distances and angles that could be comparable to those in 4-(trifluoromethylthio)phenyl isocyanate . Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Isocyanates are known to participate in a variety of chemical reactions. The oligomerization of phenyl isocyanate, for example, has been catalyzed by a polynuclear yttrium trifluoroethoxide complex . This suggests that metal complexes can be effective catalysts for reactions involving isocyanates, potentially including 4-(trifluoromethylthio)phenyl isocyanate. Additionally, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones demonstrates the versatility of trifluoromethylthio-substituted aromatic compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates and related compounds can be characterized using various analytical techniques. For instance, a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups were characterized by NMR, elemental analysis, optical absorption and emission spectroscopies, differential scanning calorimetry, and thermogravimetric analysis . These methods could similarly be applied to 4-(trifluoromethylthio)phenyl isocyanate to determine its stability, reactivity, and suitability for applications in materials science.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis : 4-Trifluoromethoxy phenyl isocyanate was synthesized from 4-(trifluorome-thoxy) aniline and triphosgene, leading to a product with high purity (99%) as analyzed by HPLC. The product's structure was identified using IR, 1H NMR, and elemental analysis (Xiao, 2013).

Improved Battery Performance

  • Electrolyte Additive : Aromatic isocyanates, including 4-fluorophenyl isocyanate, were used to reduce initial irreversible capacities during the formation of the solid electrolyte interface (SEI) on graphite surfaces in Li-ion batteries. This improved battery cycleability, attributed to isocyanate's high reactivity with chemisorbed oxygen groups (Zhang, 2006).

Catalyst Activity

  • Oligomerization Catalyst : A polynuclear yttrium trifluoroethoxide was synthesized, showing high effectiveness as a catalyst for the oligomerization of phenyl isocyanate (Peng et al., 2006).

Chemical Reactions and Structures

  • Cycloaddition Promoted by Cations : Tetraarylstibonium cations were synthesized and evaluated as catalysts for the cycloaddition of oxiranes and isocyanates, favoring the 3,4-oxazolidinone products. The reactivity of these cations was influenced by ancillary amino donors (Yang et al., 2018).
  • Reactivity of Isocyanates with Urethanes : Studies on the reactions between polyisocyanates (including MDI) and a model aryl–alkyl diurethane at high temperatures showed the formation of allophanates but not isocyanurates. The reaction products were identified using NMR and MALDI-TOF spectroscopies (Lapprand et al., 2005).

Photoreactive Properties

  • Photochemical Activation : Highly fluorinated urethanes and polyurethanes were produced from photoreaction between phenyl isocyanate or pentafluorophenyl isocyanate and polyfluorinated alcohols and diols, highlighting the importance of the acidic properties of polyfluoro alcohols and diols in this process (Soto et al., 2014).

Safety And Hazards

“4-(Trifluoromethylthio)phenyl isocyanate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-isocyanato-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSIHZNEJCZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369889
Record name 4-(Trifluoromethylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)phenyl isocyanate

CAS RN

24032-84-6
Record name 4-(Trifluoromethylthio)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Gomtsyan, EK Bayburt, RG Schmidt… - Journal of medicinal …, 2005 - ACS Publications
Novel transient receptor potential vanilloid 1 (TRPV1) receptor antagonists with various bicyclic heteroaromatic pharmacophores were synthesized, and their in vitro activity in blocking …
Number of citations: 225 pubs.acs.org
MP Ambatkar, PB Khedekar - Journal of Drug Delivery and …, 2019 - jddtonline.info
Inflammation is the first response of the immune system to harmful stimuli such as infection or irritation, consists of a cascade of biochemical events that propagates and matures the …
Number of citations: 8 jddtonline.info
V Sviripa, MD Conroy, W Zhang… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
Biotinylated analogs of drug candidates provide useful tools for studying the drug--target protein interactions. Polyhalogenated N, N'diarylureas are potent activators of adenosine …
Number of citations: 8 journals.tubitak.gov.tr
KG Liu, MH Lambert, LM Leesnitzer, W Oliver Jr… - Bioorganic & medicinal …, 2001 - Elsevier
We have developed a general solid-phase synthesis for identification of PPAR ligands. Synthesis of a 480-member library led to the identification of a potent PPARγ/δ dual agonist 23. …
Number of citations: 72 www.sciencedirect.com

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